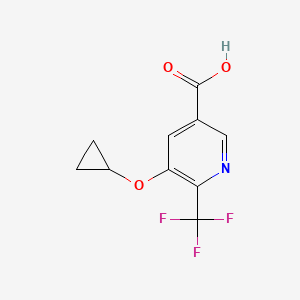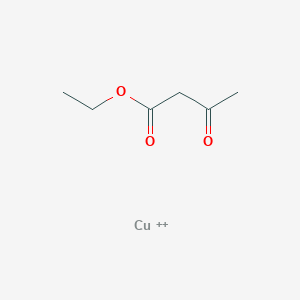
copper;ethyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, is an organic compound with the formula C6H10O3. It is a colorless liquid that is widely used in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of both ester and ketone functional groups, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-oxobutanoate can be synthesized through the Claisen condensation reaction, where ethyl acetate is treated with sodium ethoxide. The reaction involves the formation of an enolate ion, which then undergoes nucleophilic attack on another molecule of ethyl acetate, followed by elimination of ethanol .
Industrial Production Methods
In industrial settings, ethyl 3-oxobutanoate is produced by the esterification of acetoacetic acid with ethanol. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxobutanoate undergoes various types of chemical reactions, including:
Alkylation: The enolate ion formed from ethyl 3-oxobutanoate can react with alkyl halides to form alkylated products.
Condensation: It can participate in aldol condensation reactions to form β-hydroxy ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Condensation: Base catalysts like sodium hydroxide are used to facilitate aldol condensation.
Reduction: Lithium aluminum hydride is a common reducing agent for converting the ketone group to an alcohol.
Major Products Formed
Alkylation: Alkylated esters
Condensation: β-Hydroxy ketones
Reduction: Alcohols
Aplicaciones Científicas De Investigación
Ethyl 3-oxobutanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-oxobutanoate involves the formation of an enolate ion, which can undergo various nucleophilic addition and substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with electrophiles to form new carbon-carbon bonds . This reactivity is crucial in many synthetic pathways, making ethyl 3-oxobutanoate a versatile intermediate in organic chemistry .
Comparación Con Compuestos Similares
Ethyl 3-oxobutanoate is similar to other β-keto esters, such as methyl acetoacetate and diethyl malonate. it is unique due to its specific reactivity and the ease with which it forms enolate ions . This makes it particularly useful in alkylation and condensation reactions compared to its analogs .
List of Similar Compounds
- Methyl acetoacetate
- Diethyl malonate
- Ethyl benzoylacetate
Propiedades
Fórmula molecular |
C6H10CuO3+2 |
|---|---|
Peso molecular |
193.69 g/mol |
Nombre IUPAC |
copper;ethyl 3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.Cu/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;/q;+2 |
Clave InChI |
XWSMLFILTUBCCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



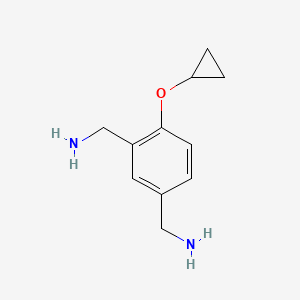
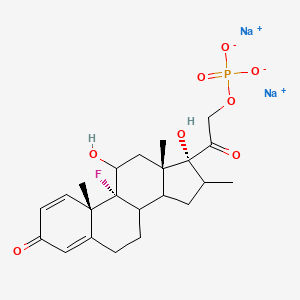
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
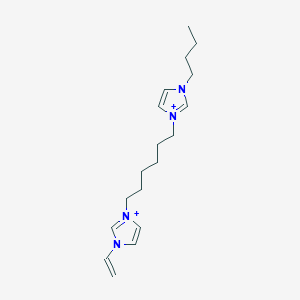
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)

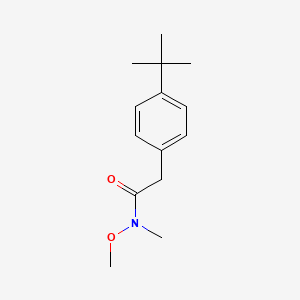
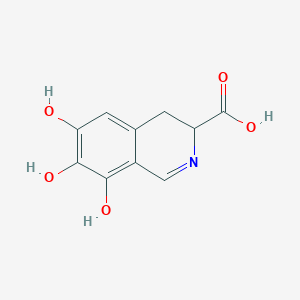
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)

![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)

